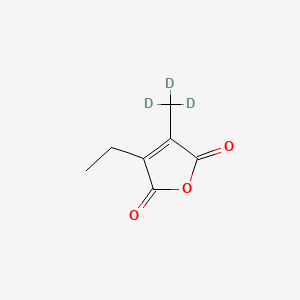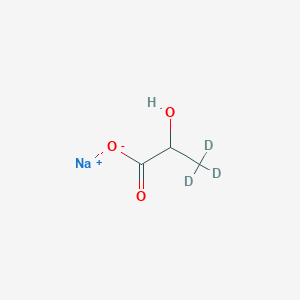
Sodium DL-Lactate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium DL-Lactate-d3 is a deuterium-labeled form of sodium lactate, where the hydrogen atoms in the lactate molecule are replaced with deuterium. This compound is often used in scientific research as a stable isotope-labeled compound, which allows for precise tracking and analysis in various biochemical and metabolic studies. This compound is particularly valuable in studies involving metabolic pathways, as it can be used to trace the fate of lactate in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium DL-Lactate-d3 typically involves the deuteration of lactic acid followed by neutralization with sodium hydroxide. The general steps are as follows:
Deuteration of Lactic Acid: Lactic acid is treated with deuterium oxide (D2O) to replace the hydrogen atoms with deuterium.
Neutralization: The deuterated lactic acid is then neutralized with sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Fermentation: Lactic acid is produced through the fermentation of carbohydrates by lactic acid bacteria.
Deuteration: The lactic acid is then subjected to deuteration using deuterium oxide.
Neutralization and Purification: The deuterated lactic acid is neutralized with sodium hydroxide, and the resulting this compound is purified to achieve the desired concentration and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium DL-Lactate-d3 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to pyruvate in the presence of oxidizing agents.
Reduction: It can be reduced back to lactic acid under reducing conditions.
Substitution: The lactate ion can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: The major product is pyruvate.
Reduction: The major product is lactic acid.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Sodium DL-Lactate-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of metabolic pathways and enzyme kinetics.
Biology: Employed in cell culture studies to investigate metabolic processes and energy production.
Medicine: Utilized in metabolic studies to understand disease mechanisms and the effects of therapeutic interventions.
Industry: Applied in the production of deuterated compounds for use in pharmaceuticals and other chemical industries.
Mechanism of Action
The mechanism of action of Sodium DL-Lactate-d3 involves its participation in metabolic pathways where lactate is a key intermediate. In biological systems, lactate is produced from pyruvate through the action of lactate dehydrogenase. This compound, being a deuterium-labeled analog, follows the same metabolic pathways, allowing researchers to trace its movement and transformation within cells. The deuterium labeling provides a distinct signal that can be detected using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Comparison with Similar Compounds
Sodium L-Lactate-3,3,3-d3: This is a stereoisomer of Sodium DL-Lactate-d3, where only the L-isomer is deuterated.
Lactic Acid-d3: The deuterated form of lactic acid without the sodium ion.
Sodium Lactate: The non-deuterated form of this compound.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool for tracing metabolic pathways and studying biochemical processes with high precision. The presence of both D- and L-isomers allows for comprehensive studies of racemic mixtures in biological systems.
Properties
Molecular Formula |
C3H5NaO3 |
|---|---|
Molecular Weight |
115.08 g/mol |
IUPAC Name |
sodium;3,3,3-trideuterio-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1D3; |
InChI Key |
NGSFWBMYFKHRBD-NIIDSAIPSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


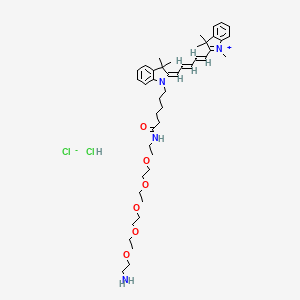
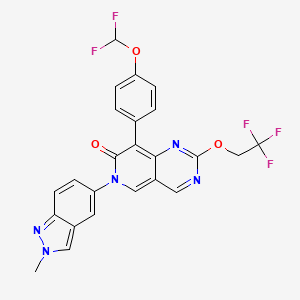
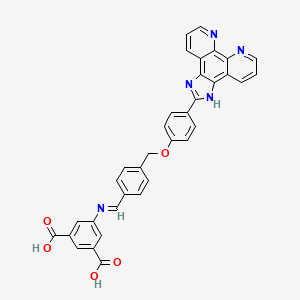
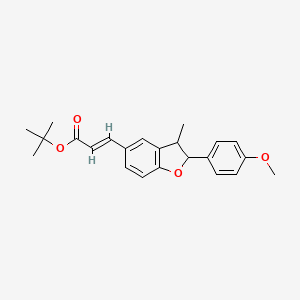

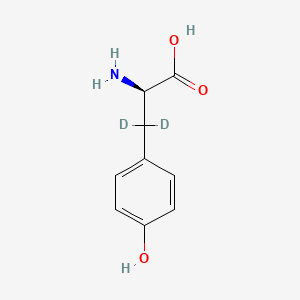
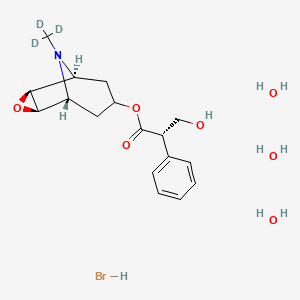
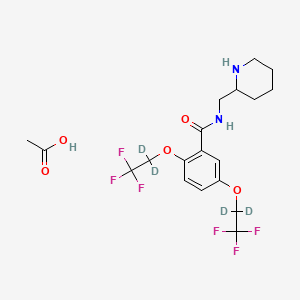
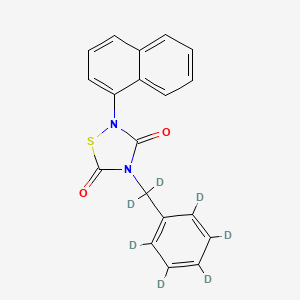
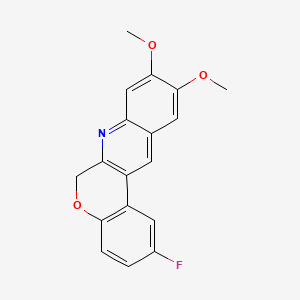
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
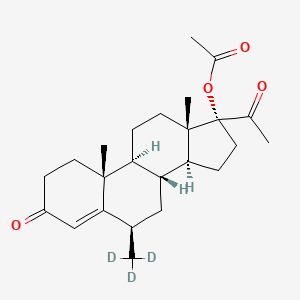
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
